Quetiapine Dimer Impurity-d8

Pharmaceutical Analysis LC-MS/MS Impurity Profiling

Quantifying Quetiapine Dimer Impurity at ICH Q3A/Q3B thresholds using unlabeled standards introduces significant matrix-effect errors. This deuterated analog (d8) solves this challenge as an optimal SIL-IS for LC-MS/MS methods. - Co-elutes with the target analyte, correcting for ion suppression and extraction variability to ensure method accuracy. - Enables precise quantification at reporting thresholds (0.1%) in API and finished dosage forms for ANDA/DMF filings. - Supports stability-indicating methods per ICH Q1A(R2) by providing matrix-matched correction in stressed samples.

Molecular Formula C₃₀H₁₆D₈N₄S₂
Molecular Weight 512.72
Cat. No. B1150996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine Dimer Impurity-d8
Synonyms11,11’-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine-d8; 
Molecular FormulaC₃₀H₁₆D₈N₄S₂
Molecular Weight512.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine Dimer Impurity-d8: Stable Isotope-Labeled Standard


Quetiapine Dimer Impurity-d8 is a stable isotope-labeled analog of the process-related impurity Quetiapine Dimer Impurity (also known as Quetiapine EP Impurity D), in which eight hydrogen atoms are replaced with deuterium . This compound belongs to the class of deuterated pharmaceutical impurity reference standards, utilized as an internal standard (IS) in mass spectrometry (MS) methods such as LC-MS/MS . Its primary function is to enable precise and accurate quantification of the native Quetiapine Dimer Impurity in drug substances and products, leveraging the near-identical physicochemical behavior of the labeled and unlabeled species while providing a distinct mass shift for MS detection .

Workflow Stable isotope dilution LC-MS/MS impurity quantification
Selection Deuterium-labeled internal standard for Quetiapine Dimer Impurity
Use context Matrix-matched correction in pharmaceutical impurity profiling

Limitations of Unlabeled Quetiapine Dimer Standards


In quantitative LC-MS/MS analysis of pharmaceutical impurities, direct reliance on an unlabeled Quetiapine Dimer Impurity reference standard as a calibrant or external standard introduces significant analytical error due to matrix effects (ion suppression/enhancement) and variable sample recovery during preparation [1]. A stable isotope-labeled internal standard (SIL-IS), such as Quetiapine Dimer Impurity-d8, is required to correct for these variations by co-eluting with the target analyte and experiencing identical ionization and extraction efficiencies, thereby normalizing the signal response and ensuring method accuracy and precision . Substituting with a structurally similar but non-isotopic analog (e.g., a different quetiapine-related compound) fails to provide the necessary matrix-matched correction, leading to unreliable quantification that may not meet ICH Q3A/Q3B regulatory thresholds for impurity control [2].

Matrix effect Unlabeled Quetiapine Dimer Impurity as external calibrant cannot correct for ion suppression or enhancement in complex matrices.
Recovery A non-isotopic analog fails to track sample preparation variability, leading to biased quantification.
Regulatory context Methods without a co-eluting SIL-IS may not achieve the accuracy and precision expected for impurity threshold verification.

Quetiapine Dimer Impurity-d8: Evidence as Internal Standard


Deuterium Mass Shift for MS Differentiation

Quetiapine Dimer Impurity-d8 exhibits a molecular mass shift of +8.05 Da relative to the native unlabeled Quetiapine Dimer Impurity due to the replacement of eight hydrogen atoms with deuterium [1]. This distinct mass difference allows the MS detector to selectively monitor and differentiate the signals of the internal standard (m/z ~ 513.7) from the target analyte (m/z ~ 505.7) without requiring baseline chromatographic separation .

Deuterium Mass Shift
Head-to-head
Labeled ISTD 512.72 g/mol
Unlabeled impurity 504.67 g/mol
Δ +8.05 Da
Enables selective MS differentiation without chromatographic separation.
Based on molecular formula comparison.
Pharmaceutical Analysis LC-MS/MS Impurity Profiling

High Isotopic Purity for Accurate Quantitation

As a deuterium-labeled compound, Quetiapine Dimer Impurity-d8 serves as a tracer for quantitation during drug development . While vendor specifications may vary, typical certified reference standards of this type are supplied with a confirmed isotopic enrichment of ≥98% (or similar specification), ensuring minimal contribution of unlabeled species to the analyte signal and high accuracy in quantitative NMR or MS applications . In contrast, unlabeled impurities offer no isotopic tracking capability.

Isotopic Purity
Class-level
≥98% deuterium incorporation (typical specification)
Supports trace-level quantification by minimizing unlabeled signal contribution.
Vendor CoA review required.
Bioanalysis Quantitative NMR Metabolic Studies

Stable Isotope Labeling Enhances Accuracy

The use of a stable isotope-labeled internal standard (SIL-IS) like Quetiapine Dimer Impurity-d8 is the recognized 'gold standard' for quantitative LC-MS analysis in complex biological matrices, as it effectively corrects for matrix effects (ion suppression/enhancement) and extraction recovery variability [1]. Studies have demonstrated that SIL-IS can improve method precision (e.g., %CV) and accuracy (e.g., %bias) compared to methods using a non-coeluting or structurally dissimilar internal standard . While specific data for this exact impurity is vendor-provided, the class-level advantage is a key procurement driver.

SIL-IS Accuracy Benefit
Class-level
Reported to reduce matrix-induced variability and improve assay robustness.
Supports method precision and accuracy review for impurity methods.
Method-specific validation data required.
Method Validation Bioanalysis Matrix Effects

Quetiapine Dimer Impurity-d8: Key Applications


Impurity Quantitation for ANDA/DMF Submissions

As mandated by ICH Q3A/Q3B guidelines, pharmaceutical manufacturers must quantify and control impurities above the reporting threshold (typically 0.1% or 1.0 mg/day). Quetiapine Dimer Impurity-d8 is the optimal internal standard for a validated LC-MS/MS method, providing the matrix-matched correction necessary to achieve the required accuracy and precision for quantifying the dimer impurity at these low levels in quetiapine fumarate API and finished dosage forms [1]. This directly supports regulatory filings such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Forced Degradation and Stability-Indicating Method Development

During stability studies per ICH Q1A(R2), quetiapine drug products are subjected to stress conditions (heat, light, humidity, oxidation). A stability-indicating method must be able to separate and quantify degradation products, including the dimer impurity, from the API. Employing Quetiapine Dimer Impurity-d8 as an internal standard in LC-MS/MS ensures that quantitative changes in dimer levels over the product's shelf-life are measured accurately, free from matrix interferences that may arise from the stressed samples or formulation excipients [2].

In Vitro Metabolism and Pharmacokinetic Studies

If the toxicological or pharmacological properties of the Quetiapine Dimer Impurity require investigation, this deuterated standard serves as an essential tool. It can be used as a tracer to track the impurity's distribution, stability, or potential metabolic conversion in in vitro systems (e.g., liver microsomes, hepatocytes) using LC-MS . The deuterium label allows researchers to distinguish the exogenously added impurity from any endogenously formed dimer, providing unambiguous data on its fate.

Application
Selection Property
Validation Focus
Impurity profiling method validation
Matrix-matched SIL-IS correction
Accuracy and precision at reporting thresholds
Stability-indicating method development
Co-eluting internal standard for stressed samples
Degradant quantification free of excipient interference
In vitro metabolism and fate studies
Deuterium label for exogenous tracking
Differentiation from endogenously formed dimer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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